molecular formula C13H14O2 B579568 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione CAS No. 17412-44-1

7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione

Katalognummer: B579568
CAS-Nummer: 17412-44-1
Molekulargewicht: 202.253
InChI-Schlüssel: WMUDGOYDHACLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps include methylation and oxidation to introduce the dimethyl groups and the dione functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with various molecular targets. Its tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

17412-44-1

Molekularformel

C13H14O2

Molekulargewicht

202.253

InChI

InChI=1S/C13H14O2/c1-6-7(2)12(14)13(15)11-9-4-3-8(5-9)10(6)11/h3-4,8-11H,5H2,1-2H3

InChI-Schlüssel

WMUDGOYDHACLBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=O)C2C1C3CC2C=C3)C

Synonyme

1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7,8-dimethyl- (8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.